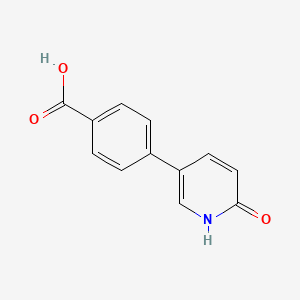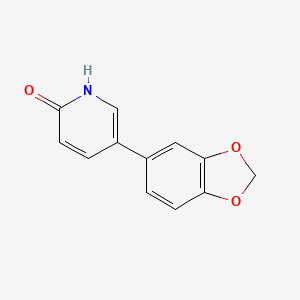
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% (2-HMPP) is a compound belonging to the class of heterocyclic compounds and is a derivative of the aromatic heterocycle pyridine. It is an important intermediate in the synthesis of a variety of organic compounds and drugs, and has been extensively studied for its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% has been extensively studied for its potential applications in the fields of medicine and biochemistry. In particular, it has been used in the synthesis of a variety of drugs, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. It has also been used in the synthesis of a variety of organic compounds, such as dyes, pigments, and pharmaceuticals. Furthermore, it has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.
Mechanism of Action
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is a heterocyclic compound and is thought to act as a substrate for a variety of enzymes, including cytochrome P-450 enzymes, nitroreductases, and monoamine oxidases. In addition, it is thought to interact with a variety of receptors, including opioid receptors, serotonin receptors, and dopamine receptors.
Biochemical and Physiological Effects
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is thought to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant and antipsychotic activity, as well as anti-inflammatory activity. It has also been shown to have antidepressant and anxiolytic activity, as well as anti-tumor activity. In addition, it has been shown to have anti-obesity, anti-diabetic, and anti-hypertensive activity.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is a relatively easy to synthesize compound and is relatively inexpensive, making it an attractive choice for laboratory experiments. However, it is not as widely available as some other compounds and can be difficult to obtain in large quantities. Furthermore, its solubility in water is limited and it can be difficult to work with in aqueous solutions.
Future Directions
Future research on 2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% could focus on its potential applications in the fields of medicine and biochemistry. In particular, further research could be conducted on its potential use as a drug for the treatment of a variety of diseases, including cancer, diabetes, and hypertension. Furthermore, further research could be conducted on its potential use as an anti-inflammatory agent, an antidepressant, and an anxiolytic. Additionally, further research could be conducted on its potential use as a substrate for a variety of enzymes and its potential interaction with a variety of receptors. Finally, further research could be conducted on its potential use in the synthesis of a variety of organic compounds, such as dyes, pigments, and pharmaceuticals.
Synthesis Methods
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% can be synthesized using a variety of methods, including the reaction of pyridine with 3,4-methylenedioxybenzaldehyde and the reaction of pyridine with 3,4-methylenedioxyacetophenone. Other methods include the reaction of pyridine with 3,4-methylenedioxyphenylacetic acid and the reaction of pyridine with 3,4-methylenedioxyphenylacetonitrile.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-6-9(3-4-13-12)8-1-2-10-11(5-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOVVQTRREBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














